Allyl 5-(4-cyanophenyl)furan-2-carboxylate
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Overview
Description
Allyl 5-(4-cyanophenyl)furan-2-carboxylate is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of an allyl group, a cyanophenyl group, and a furan-2-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 5-(4-cyanophenyl)furan-2-carboxylate typically involves the esterification of 5-(4-cyanophenyl)furan-2-carboxylic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Allyl 5-(4-cyanophenyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The cyanophenyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
Oxidation: Formation of allyl epoxide or allyl aldehyde.
Reduction: Formation of 5-(4-aminophenyl)furan-2-carboxylate.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
Allyl 5-(4-cyanophenyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups.
Mechanism of Action
The mechanism of action of Allyl 5-(4-cyanophenyl)furan-2-carboxylate involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Similar structure but with a methyl ester instead of an allyl ester.
Ethyl 5-(4-cyanophenyl)furan-2-carboxylate: Similar structure but with an ethyl ester instead of an allyl ester.
Propyl 5-(4-cyanophenyl)furan-2-carboxylate: Similar structure but with a propyl ester instead of an allyl ester.
Uniqueness
Allyl 5-(4-cyanophenyl)furan-2-carboxylate is unique due to the presence of the allyl group, which imparts distinct reactivity and potential biological activity compared to its methyl, ethyl, and propyl analogs. The allyl group can undergo specific reactions, such as allylic oxidation, that are not possible with other ester groups.
Properties
Molecular Formula |
C15H11NO3 |
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Molecular Weight |
253.25 g/mol |
IUPAC Name |
prop-2-enyl 5-(4-cyanophenyl)furan-2-carboxylate |
InChI |
InChI=1S/C15H11NO3/c1-2-9-18-15(17)14-8-7-13(19-14)12-5-3-11(10-16)4-6-12/h2-8H,1,9H2 |
InChI Key |
BHPZRDOCXMSXKP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC=C(O1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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